molecular formula C28H30N6O8 B13868345 2,2'-(1,2-Ethenediyl)bis-5-benzofurancarboximidamide compd. with N-Acetylglycine

2,2'-(1,2-Ethenediyl)bis-5-benzofurancarboximidamide compd. with N-Acetylglycine

Cat. No.: B13868345
M. Wt: 578.6 g/mol
InChI Key: DKAHNYWQHXQOPB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of True Blue diaceturate salt involves the reaction of 1,2-bis(5-amidino-2-benzofuranyl)ethylene with acetic acid to form the diaceturate salt. The reaction conditions typically include:

    Reactants: 1,2-bis(5-amidino-2-benzofuranyl)ethylene and acetic acid.

    Solvent: Water or acetic acid.

    Temperature: Room temperature.

    Reaction Time: Several hours to ensure complete reaction.

Chemical Reactions Analysis

True Blue diaceturate salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Substitution: True Blue diaceturate salt can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as water and organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

True Blue diaceturate salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of True Blue diaceturate salt involves its uptake by neurons and subsequent transport along axons. The compound binds to neuronal cell bodies, nucleoli, proximal dendrites, and axons, producing blue fluorescence. This fluorescence allows researchers to visualize and map neuronal connections. The molecular targets and pathways involved include neuronal cell membranes and intracellular transport mechanisms .

Comparison with Similar Compounds

True Blue diaceturate salt is unique in its ability to produce blue fluorescence and its efficiency in labeling neuronal structures. Similar compounds include:

Each of these compounds has its own unique properties and applications, but True Blue diaceturate salt stands out for its specific fluorescence characteristics and efficiency in neuronal labeling.

Properties

Molecular Formula

C28H30N6O8

Molecular Weight

578.6 g/mol

IUPAC Name

2-acetamidoacetic acid;2-[2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide

InChI

InChI=1S/C20H16N4O2.2C4H7NO3/c21-19(22)11-1-5-17-13(7-11)9-15(25-17)3-4-16-10-14-8-12(20(23)24)2-6-18(14)26-16;2*1-3(6)5-2-4(7)8/h1-10H,(H3,21,22)(H3,23,24);2*2H2,1H3,(H,5,6)(H,7,8)

InChI Key

DKAHNYWQHXQOPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)O.CC(=O)NCC(=O)O.C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N

Origin of Product

United States

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